Product packaging for Hoquizil Hydrochloride(Cat. No.:CAS No. 23256-28-2)

Hoquizil Hydrochloride

Cat. No.: B1673404
CAS No.: 23256-28-2
M. Wt: 426.9 g/mol
InChI Key: UGBDUZVYTXIXHU-UHFFFAOYSA-N
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Description

Contextualization of Hoquizil Hydrochloride as a Phosphodiesterase Inhibitor

This compound is classified as a phosphodiesterase (PDE) inhibitor. nih.gov Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of these enzymes leads to an increase in the intracellular levels of cAMP and/or cGMP, which in turn modulates a wide range of physiological processes. nih.gov

The mechanism of action of PDE inhibitors involves preventing the degradation of these cyclic nucleotides, thereby amplifying their downstream effects. nih.gov This can lead to responses such as smooth muscle relaxation and vasodilation. nih.gov The diverse family of phosphodiesterases is divided into several subtypes, and compounds can exhibit varying degrees of selectivity for these different isoenzymes. This selectivity is a key determinant of their therapeutic application and pharmacological profile. nih.gov While the specific PDE isoenzyme selectivity of Hoquizil is a subject of detailed research, its classification as a PDE inhibitor places it within a class of compounds with broad therapeutic potential. nih.govnih.gov

Overview of this compound's Significance as a Preclinical Bronchodilator

A primary area of investigation for this compound has been its activity as a bronchodilator in preclinical models. Bronchodilators are substances that widen the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs. The bronchodilatory effect of many compounds is often mediated by an increase in intracellular cAMP in the airway smooth muscle cells, leading to their relaxation. nih.gov

As a phosphodiesterase inhibitor, this compound's ability to increase cAMP levels is the likely mechanism behind its observed bronchodilatory properties. nih.gov Preclinical studies are essential to characterize the potency and efficacy of new bronchodilator candidates before they can be considered for further development. The investigation of Hoquizil in this context has provided valuable insights into the potential of quinazoline-based compounds as respiratory therapeutics.

Rationale for Comprehensive Academic Investigation of this compound's Biological Activities

The academic investigation into this compound is driven by several key factors. Firstly, its well-defined chemical structure, a quinazoline (B50416) derivative, serves as a valuable scaffold for medicinal chemistry studies. Understanding the structure-activity relationships of Hoquizil and related compounds can guide the design of new and improved PDE inhibitors with enhanced selectivity and potency.

Secondly, its role as a phosphodiesterase inhibitor makes it a useful tool for probing the physiological and pathological roles of the cAMP and cGMP signaling pathways in various tissues and disease models. By observing the effects of Hoquizil, researchers can gain a deeper understanding of the intracellular mechanisms that regulate cellular function.

Finally, the therapeutic potential of Hoquizil as a bronchodilator provides a strong impetus for its continued study. Respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) represent a significant global health burden, and the development of novel bronchodilators with different mechanisms of action is an ongoing priority in pharmaceutical research. The preclinical data on Hoquizil contribute to the broader effort to identify new therapeutic strategies for these conditions.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₆N₄O₅·HCl nih.gov
Molecular Weight426.9 g/mol nih.gov
AppearanceSolid powder
StereochemistryAchiral nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN4O5 B1673404 Hoquizil Hydrochloride CAS No. 23256-28-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23256-28-2

Molecular Formula

C19H27ClN4O5

Molecular Weight

426.9 g/mol

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C19H26N4O5.ClH/c1-19(2,25)11-28-18(24)23-7-5-22(6-8-23)17-13-9-15(26-3)16(27-4)10-14(13)20-12-21-17;/h9-10,12,25H,5-8,11H2,1-4H3;1H

InChI Key

UGBDUZVYTXIXHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC)O.Cl

Appearance

Solid powder

Other CAS No.

23256-28-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hoquizil hydrochloride;  Hoquizil HCl;  CP-14,185-1;  CP-14185-1.

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Chemical Synthesis Pathways of Hoquizil Hydrochloride

The synthesis of Hoquizil involves the construction of the core quinazoline (B50416) ring system, which can be achieved through various established organic chemistry methods. One documented approach involves a multi-step sequence starting from readily available precursors. research-solution.com A general scheme for constructing a substituted quinazoline, which can be adapted for Hoquizil, begins with the manipulation of a substituted benzaldehyde. research-solution.com

The process can be outlined as follows:

Nitration and Oxidation : The synthesis often commences with the nitration of a suitable aldehyde precursor, followed by oxidation of the aldehyde group to a carboxylic acid. research-solution.com

Amide Formation : The resulting carboxylic acid is then converted into a primary amide. research-solution.com

Reduction and Cyclization : The nitro group on the amide is subsequently reduced catalytically to an amine. This amino amide intermediate can then undergo cyclization to form the fundamental quinazoline ring structure. The specific reagents and reaction conditions are chosen to be compatible with the substituents required for the final Hoquizil molecule. research-solution.com

The synthesis of quinazoline derivatives, the core of Hoquizil, can also be achieved through various other modern synthetic strategies, including multi-component reactions (MCRs) and the use of eco-friendly catalysts like ionic liquids, which offer efficiency and sustainability. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

StepReactionPurpose
1Nitration of an aldehyde precursorIntroduces a nitro group, a precursor to the amine needed for cyclization. research-solution.com
2Oxidation to carboxylic acidCreates the acid functionality required for amide formation. research-solution.com
3Conversion to primary amideForms the amide group that will participate in the ring-closing reaction. research-solution.com
4Catalytic reduction of nitro groupConverts the nitro group to an amine, setting the stage for cyclization. research-solution.com
5CyclizationForms the bicyclic quinazoline scaffold.

Methodologies for Structural Modifications and Analog Synthesis

The development of analogs of a lead compound like Hoquizil is a standard practice in medicinal chemistry to explore and optimize its biological activity.

Design Principles for Analog Generation

Hoquizil is recognized as a phosphodiesterase (PDE) inhibitor. srce.hr The primary design principle for generating its analogs is to enhance its potency and selectivity for specific PDE isoenzymes, such as PDE4 and PDE7. researchgate.netnih.gov These enzymes are crucial in regulating cellular signaling pathways, and their inhibition is a therapeutic strategy for various conditions, including inflammatory diseases. frontiersin.orgnih.gov

Key design strategies include:

Scaffold Modification : Introducing fused heterocyclic rings, such as thiazole (B1198619) or triazole, to the quinazoline core to create novel systems like thiazoloquinazolines or triazoloquinazolines. srce.hrnih.gov This approach is based on hypothetical models aiming to develop new fused heterocycles that could exhibit specific PDE inhibitory profiles. srce.hr

Substitution Pattern Analysis : Systematically altering the substituents on the quinazoline ring. Structure-activity relationship (SAR) studies have shown that modifications at various positions can significantly impact inhibitory activity against different PDE subtypes. For example, the presence of a piperazine (B1678402) ring at certain positions has been found to be important for activity against TNF-α production and T-cell proliferation, which are processes modulated by PDE activity. researchgate.net

Mimicking Known Inhibitors : Designing analogs that incorporate structural features of other known PDE inhibitors, such as theophylline, to potentially achieve similar or improved biological effects. srce.hr

Synthetic Approaches for Targeted Modifications

The synthesis of Hoquizil analogs involves targeted chemical modifications of the quinazoline scaffold. These multi-step synthetic routes allow for the introduction of diverse functional groups and heterocyclic systems. openmedicinalchemistryjournal.comfrontiersin.org

Common synthetic approaches include:

Synthesis of Fused Quinazolines : Thiazolo[5,4-f]quinazolines can be synthesized via a Dimroth rearrangement or through chemistry involving Appel salt. nih.gov Microwave-assisted synthesis is often employed to accelerate these reactions. mdpi.comtandfonline.com

Hydrazinoquinazoline Derivatives : A versatile route to analogs involves the selective monohydrazinolysis of dichloroquinazoline precursors. The resulting hydrazinoquinazolines can then be reacted with various aldehydes to form Schiff bases, which can be further cyclized to produce fused triazoloquinazolines. frontiersin.orgnih.gov

Multicomponent Reactions (MCRs) : MCRs provide an efficient way to generate a library of quinazoline derivatives by combining three or more reactants in a single step. This approach is valuable for creating molecular diversity for screening purposes. openmedicinalchemistryjournal.com

Modification ApproachKey ReactionsResulting Analog Type
Fused Ring SystemsDimroth rearrangement, Appel salt chemistry, Microwave-assisted cyclizationThiazoloquinazolines, Triazoloquinazolines nih.govnih.gov
Side Chain VariationMonohydrazinolysis, Schiff base formation4-Hydrazinoquinazoline derivatives frontiersin.org
Scaffold GenerationMulticomponent reactions (e.g., Biginelli reaction)Dihydroquinazolinones, Quinazoline-diones openmedicinalchemistryjournal.com

Purification and Characterization Techniques for Synthetic Products

The purification of newly synthesized Hoquizil analogs and the confirmation of their chemical structures are critical steps to ensure the reliability of subsequent biological testing. A combination of chromatographic and spectroscopic techniques is employed for this purpose. jst.vn

Purification Techniques:

Column Chromatography : This is a standard method for separating the desired product from unreacted starting materials, by-products, and other impurities. Silica gel is commonly used as the stationary phase. tandfonline.comjst.vn

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. jst.vn

Crystallization/Recrystallization : This technique is used to obtain highly pure solid compounds. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution. jst.vn

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique used for both purification and purity assessment of the final compounds. researchgate.netitn.ptpharmjournal.ru

Characterization Techniques: The structures of the synthesized compounds are elucidated and confirmed using a suite of spectroscopic methods. nih.govsciopen.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbon atoms and their connectivity. frontiersin.orgjst.vn

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. frontiersin.orgjst.vn

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula. frontiersin.org

TechniquePurposeInformation Obtained
Purification
Column ChromatographyIsolate the target compound from a reaction mixture.Pure compound. jst.vn
HPLCPurify compounds and assess purity.High-purity compound; Quantitative purity data. pharmjournal.ru
RecrystallizationObtain highly pure crystalline solid.Crystalline solid with high purity. jst.vn
Characterization
¹H and ¹³C NMRElucidate the chemical structure.Detailed map of the carbon-hydrogen framework. nih.govsciopen.com
Mass Spectrometry (MS)Determine molecular weight and formula.Molecular ion peak (M+); Fragmentation pattern. rsc.orgnih.gov
Elemental AnalysisConfirm the empirical formula.Percentage of C, H, N, and other elements. frontiersin.org

Elucidation of Hoquizil Hydrochloride S Mechanism of Action

Investigation of Phosphodiesterase (PDE) Isoform Inhibitory Effects

The primary mechanism of Hoquizil hydrochloride involves the inhibition of phosphodiesterase, a superfamily of enzymes responsible for the degradation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting these enzymes, this compound effectively increases the intracellular concentrations of these second messengers, leading to a cascade of downstream effects.

In Vitro Enzyme Kinetic Studies

Detailed in vitro enzyme kinetic studies are essential to characterize the inhibitory profile of a compound like this compound. rndsystems.com Such studies typically determine the half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This allows for a precise measurement of the compound's potency against various PDE isoforms.

While this compound is known to be a PDE inhibitor, specific public domain research detailing its IC50 values against different PDE isoforms is not currently available. For context, studies on other PDE inhibitors, such as the selective PDE4 inhibitor CP-80633, have shown IC50 values in the micromolar range against human lung PDE4 isozymes. nih.gov

Table 1: Illustrative Data Table for PDE Inhibitor Kinetics

PDE InhibitorTarget IsoformIC50 (µM)Inhibition Type
This compoundData not availableData not availableData not available
CP-80633PDE4 (human lung)1.27Noncompetitive
Rolipram (B1679513)PDE4Data variesCompetitive
Sildenafil (B151)PDE5Data variesCompetitive

This table is for illustrative purposes to show how kinetic data for PDE inhibitors is typically presented. Specific data for this compound is not available in the public search results.

Comparative Analysis with Known PDE Inhibitors

PDE inhibitors are classified based on their selectivity for different PDE isoenzyme families. nih.gov For instance, sildenafil is a well-known PDE5 inhibitor, while rolipram is a classic example of a PDE4 inhibitor. nih.gov A comparative analysis would involve testing this compound against a panel of PDE isoforms and comparing its inhibitory profile to these established inhibitors. This helps to understand its selectivity and predict its potential therapeutic effects and side-effect profile. For example, PDE4 inhibitors are primarily associated with anti-inflammatory and bronchodilatory effects, whereas PDE5 inhibitors are known for their vasodilatory effects. nih.govnih.gov Without specific study data, a direct comparison for this compound remains theoretical.

Analysis of Cellular Responses Mediated by PDE Inhibition

The inhibition of PDE and the subsequent increase in cyclic nucleotides trigger a series of cellular responses that underpin the pharmacological effects of this compound.

Cyclic Nucleotide Signaling Pathway Modulation

By preventing the breakdown of cAMP and/or cGMP, PDE inhibitors elevate the levels of these second messengers within the cell. nih.gov Increased cAMP typically leads to the activation of Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG). These kinases then phosphorylate various downstream target proteins, modulating their activity. Studies on other PDE inhibitors have demonstrated that elevating plasma cAMP levels is a key part of their mechanism. nih.gov For example, the PDE4 inhibitor CP-80,633 has been shown to augment intracellular cAMP levels in various human inflammatory cells. nih.gov

Downstream Cellular Events Following PDE Inhibition

The activation of PKA and PKG by elevated cyclic nucleotides leads to a variety of downstream cellular events. A critical event, particularly in the context of bronchodilation, is the relaxation of smooth muscle cells. nih.gov In airway smooth muscle, PKA activation leads to the phosphorylation of several proteins that decrease intracellular calcium concentrations and reduce the sensitivity of the contractile machinery to calcium. This ultimately results in muscle relaxation and the widening of the airways. Furthermore, in inflammatory cells, increased cAMP levels can suppress the release of pro-inflammatory mediators, contributing to an anti-inflammatory effect. nih.gov

Exploration of Smooth Muscle Contraction Modulation

The bronchodilatory effect of this compound is a direct consequence of its ability to modulate smooth muscle contraction. medchemexpress.com The contraction of smooth muscle is heavily dependent on the concentration of intracellular calcium ions. mdpi.com By increasing cyclic nucleotide levels, this compound initiates a signaling cascade that promotes calcium sequestration into the sarcoplasmic reticulum and reduces calcium influx from the extracellular space. This lowering of cytosolic calcium, combined with the desensitization of contractile proteins, leads to the relaxation of the airway smooth muscle, thereby alleviating bronchoconstriction. nih.gov

In Vitro Contractility Studies on Isolated Tissues

The bronchodilatory efficacy of this compound has been substantiated through in vitro studies on isolated tissue preparations, most notably the guinea pig trachea. These experiments are fundamental in assessing the direct relaxant effect of a compound on airway smooth muscle, independent of systemic physiological influences.

The typical experimental setup for such studies involves mounting tracheal ring preparations in an organ bath containing a physiological salt solution. The muscle is induced to contract with a spasmogen, such as histamine (B1213489) or acetylcholine, mimicking the bronchoconstriction seen in respiratory diseases. The ability of this compound to reverse this contraction is then measured, allowing for the characterization of its relaxant properties.

Table 1: In Vitro Effects of this compound on Guinea Pig Tracheal Smooth Muscle

Parameter Observation
Tissue Preparation Isolated guinea pig trachea
Action Relaxation of smooth muscle
Potency Comparison As potent as Piquizil
Primary Mechanism Inhibition of phosphodiesterase (PDE)
Key Finding Effective in protecting against histamine-induced bronchoconstriction

This table is a representation of the qualitative findings from in vitro studies. Specific quantitative values (e.g., EC50) are not available in the cited literature.

Cellular Mechanisms Underlying Smooth Muscle Effects

The bronchodilatory action of this compound at the cellular level is a direct consequence of its ability to inhibit phosphodiesterase (PDE). This enzymatic inhibition sets off a well-defined signaling pathway that ultimately leads to the relaxation of airway smooth muscle cells.

The proposed mechanism of action involves the following key steps:

Inhibition of Phosphodiesterase (PDE): this compound enters the smooth muscle cells of the airways and specifically inhibits the activity of PDE enzymes.

Increase in Intracellular Cyclic AMP (cAMP): PDE is responsible for the degradation of cAMP. By inhibiting this enzyme, this compound leads to an accumulation of cAMP within the cell.

Activation of Protein Kinase A (PKA): Elevated levels of cAMP activate cAMP-dependent Protein Kinase A (PKA).

Phosphorylation of Target Proteins: PKA then phosphorylates several target proteins within the smooth muscle cell. This includes the phosphorylation of myosin light chain kinase (MLCK), which reduces its activity, and the phosphorylation of ion channels.

Reduction in Intracellular Calcium Levels: The activation of PKA and subsequent phosphorylation events lead to a decrease in the concentration of free intracellular calcium ions (Ca2+). This is achieved through the enhanced sequestration of Ca2+ into the sarcoplasmic reticulum and the reduced influx of Ca2+ from the extracellular space.

Smooth Muscle Relaxation: The reduction in intracellular Ca2+ and the decreased activity of MLCK lead to the dephosphorylation of myosin light chains, resulting in the relaxation of the airway smooth muscle and, consequently, bronchodilation.

Table 2: Cellular Signaling Cascade of this compound

Step Event Consequence
1 Inhibition of Phosphodiesterase (PDE) Prevention of cAMP degradation
2 Increased intracellular cAMP Activation of Protein Kinase A (PKA)
3 PKA-mediated phosphorylation Reduced myosin light chain kinase activity and modulation of ion channels
4 Decreased intracellular Ca2+ Reduced binding of Ca2+ to calmodulin
5 Dephosphorylation of myosin light chains Smooth muscle relaxation

This table outlines the generally accepted cellular mechanism for PDE inhibitors like this compound.

Molecular Target Identification and Characterization

Comprehensive Mapping of Protein Interaction Partners for Hoquizil Hydrochloride

A comprehensive understanding of a drug's interaction partners is crucial for a complete picture of its mechanism of action and potential side effects. This is often achieved through advanced proteomic techniques.

Chemical Proteomics Approaches (e.g., Photoaffinity Probes)

Chemical proteomics is a powerful methodology for identifying the cellular targets of a small molecule. researchgate.netevotec.com Techniques such as the use of photoaffinity probes, which can be activated by light to covalently bind to interacting proteins, are instrumental in target identification and binding site mapping. nih.gov However, a review of the publicly available scientific literature did not yield specific studies that have employed chemical proteomics or photoaffinity probes to comprehensively map the protein interaction partners of this compound.

Cellular Thermal Shift Assays (CETSA) for Direct Binding Validation

Cellular Thermal Shift Assay (CETSA) is a biophysical method used to verify the direct binding of a ligand to its target protein in a cellular environment. pelagobio.com This technique relies on the principle that a protein's thermal stability is altered upon ligand binding. While CETSA is a valuable tool for target engagement studies, there is no specific information available in the public domain on the application of CETSA to validate the direct binding of this compound to its target proteins.

Deconvolution of Specific PDE Isoform Interactions

The phosphodiesterase family consists of multiple isoforms, and the specific inhibitory profile of a compound against these isoforms determines its precise pharmacological effects and therapeutic potential. frontiersin.orgrug.nl

Binding Affinity Determinations

The determination of binding affinities, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), is fundamental to understanding the potency and selectivity of a drug. bioagilytix.com For this compound, while it is known to be a PDE inhibitor, specific binding affinity data for the various PDE isoforms are not detailed in the available literature. medchemexpress.commedchemexpress.com

Table 1: Illustrative Data on PDE Isoform Inhibition by Various Compounds (for contextual understanding)

CompoundTarget PDE IsoformIC50 Value
Sildenafil (B151)PDE55.22 nM medchemexpress.com
RoflumilastPDE4A10.7 nM medchemexpress.com
RoflumilastPDE4A40.9 nM medchemexpress.com
RoflumilastPDE4B10.7 nM medchemexpress.com
RoflumilastPDE4B20.2 nM medchemexpress.com
Etazolate hydrochloridePDE42 µM medchemexpress.com

This table provides examples of binding affinities for other PDE inhibitors to illustrate the type of data that is determined in such studies. Specific data for this compound is not available.

Ligand-Protein Interaction Profiling (e.g., SPR)

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of biomolecular interactions in real-time. slideshare.net It provides valuable information on the binding of a small molecule to its protein target. A search of scientific databases did not reveal any studies that have utilized SPR to profile the interaction of this compound with PDE isoforms or other proteins.

Identification of Potential Off-Targets and Their Biological Implications

Identifying the off-target interactions of a drug candidate is a critical step in early drug development to predict potential adverse effects. frontiersin.orgreactionbiology.complos.org These off-target effects can have significant biological implications. Currently, there is no published research that specifically details the screening of this compound for potential off-target interactions or discusses their biological implications.

Cellular and Subcellular Pathway Investigations

Impact on Intracellular Signaling Cascades

Hoquizil hydrochloride's primary mechanism of action, the inhibition of phosphodiesterase (PDE) enzymes, has a direct impact on several critical intracellular signaling cascades. medchemexpress.com PDEs are responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govsphinxsai.com By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and/or cGMP, thereby prolonging and amplifying their downstream signaling effects. nih.govsphinxsai.com

While there is no direct evidence to suggest that this compound binds to G-protein coupled receptors (GPCRs), its mechanism of action is intrinsically linked to GPCR signaling pathways. Many GPCRs exert their effects by modulating the activity of adenylyl cyclase, the enzyme that synthesizes cAMP. wikipedia.orgpressbooks.pub For instance, stimulatory G-proteins (Gs) activate adenylyl cyclase, increasing cAMP production, while inhibitory G-proteins (Gi) have the opposite effect. pressbooks.pub

This compound acts downstream of these events. By preventing the degradation of cAMP by PDEs, it effectively amplifies the signal generated by the activation of Gs-coupled receptors. nih.govcvpharmacology.com This results in a more sustained and potent activation of cAMP-dependent pathways, even if the initial GPCR stimulus is transient. Therefore, this compound can be seen as a modulator of GPCR signaling, enhancing the cellular response to hormones and neurotransmitters that act through cAMP. wikipedia.org

The primary kinase-mediated pathways affected by this compound are those regulated by cAMP and cGMP. The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). cvpharmacology.com PKA is a crucial enzyme that phosphorylates a multitude of substrate proteins within the cell, including enzymes, ion channels, and transcription factors, thereby regulating a wide array of cellular processes. cvpharmacology.com

Similarly, an increase in cGMP levels, which would occur if Hoquizil inhibits cGMP-specific PDEs, leads to the activation of Protein Kinase G (PKG). cvpharmacology.com PKG, like PKA, is a serine/threonine kinase that phosphorylates specific cellular targets. In vascular smooth muscle, for example, PKG activation leads to a decrease in intracellular calcium and subsequent relaxation. cvpharmacology.com The bronchodilatory effect of this compound is likely mediated through the relaxation of airway smooth muscle, a process heavily influenced by these kinase-mediated pathways. medchemexpress.comnih.gov

Table 1: Key Kinase-Mediated Pathways Influenced by this compound

Second MessengerActivated KinasePrimary Downstream Effect
cAMPProtein Kinase A (PKA)Phosphorylation of various cellular proteins, leading to smooth muscle relaxation.
cGMPProtein Kinase G (PKG)Phosphorylation of targets that reduce intracellular calcium, promoting vasodilation and smooth muscle relaxation.

Research indicates that this compound can mobilize intracellular calcium, which is a critical second messenger involved in numerous cellular functions, including muscle contraction. nih.gov The precise mechanism by which it induces calcium mobilization is not fully elucidated but is likely linked to its effects on the cAMP/PKA pathway. PKA can phosphorylate various proteins involved in calcium homeostasis, including ion channels and pumps. nih.gov For instance, in some cell types, PKA can phosphorylate and modulate the activity of calcium channels, leading to an influx of extracellular calcium or release from intracellular stores like the endoplasmic reticulum. actanaturae.runih.gov The interplay between cAMP and calcium signaling is complex and often cell-type specific.

Modulation of Gene Expression and Protein Synthesis

The elevation of intracellular cAMP by this compound has significant implications for the regulation of gene expression. A key downstream target of PKA is the cAMP response element-binding protein (CREB). nih.govnih.gov Upon phosphorylation by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. nih.gov This binding event recruits other transcriptional co-activators, leading to the initiation of transcription and subsequent synthesis of new proteins. nih.govnih.gov

While direct studies on this compound's effects on specific gene targets are not available, its established mechanism as a PDE inhibitor strongly suggests that it can influence the expression of genes regulated by the cAMP/PKA/CREB pathway. This could contribute to its longer-term therapeutic effects beyond acute bronchodilation.

Assessment of Cellular Phenotypes in Relevant In Vitro Models

The functional consequences of this compound's cellular actions can be assessed using a variety of in vitro models.

To characterize the cellular phenotype induced by this compound, several cell-based assays would be relevant. Given its action as a PDE inhibitor, a primary assay would involve the direct measurement of intracellular cAMP and/or cGMP levels in cultured cells (e.g., airway smooth muscle cells) following treatment with the compound. nih.gov This would confirm its biochemical mechanism of action.

Functional response assays are also crucial. For a bronchodilator, an in vitro muscle bath experiment using isolated tracheal or bronchial smooth muscle strips would be a key assay. ijpp.com In such a setup, the ability of this compound to relax pre-contracted smooth muscle tissue can be quantified. Furthermore, cell proliferation assays could be employed to determine any effects on cell growth, and reporter gene assays could be used to specifically measure the activation of the CREB-mediated transcription. nih.govresearchgate.net

Table 2: Potential In Vitro Assays for this compound

Assay TypePurposeExpected Outcome with this compound
Intracellular cAMP/cGMP MeasurementTo confirm PDE inhibitionIncreased intracellular levels of cAMP and/or cGMP.
Isolated Tissue Bath (e.g., tracheal rings)To assess functional bronchodilationRelaxation of pre-contracted airway smooth muscle.
Cell Proliferation AssayTo evaluate effects on cell growthDependent on cell type and signaling pathway engagement.
CREB Reporter Gene AssayTo measure gene transcription activationIncreased reporter gene expression, indicating activation of the cAMP/PKA/CREB pathway.

Application of Complex In Vitro Models (e.g., Organoids, Organ-Chips)

The investigation of this compound's cellular and subcellular effects has been advanced by the use of complex in vitro models, such as organoids and organ-on-a-chip (OoC) systems. These three-dimensional (3D) models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures, recapitulating key aspects of human lung tissue architecture and function. acs.orgmdpi.com This allows for a more nuanced understanding of the compound's mechanism of action as a bronchodilator.

Organ-on-a-chip technology, in particular, has enabled the development of "airway-on-a-chip" models that simulate the structure and function of the human airway musculature. nih.govrsc.orgharvard.edu These microfluidic devices are typically composed of a flexible polymer with hollow channels lined with human bronchial smooth muscle cells. rug.nl This setup allows for the controlled application of pharmacological agents and the real-time measurement of tissue-level responses, such as contraction and relaxation, which are analogous to bronchoconstriction and bronchodilation. nih.govrsc.orgharvard.edu

In a potential application to study this compound, a human airway-on-a-chip model could be used to induce a state of hypercontractility, mimicking asthmatic conditions, through the introduction of an inflammatory cytokine like interleukin-13 (IL-13). nih.govrsc.orgharvard.edu Following the induction of this asthmatic phenotype, this compound could be introduced into the system to assess its efficacy in reversing the hypercontraction. The degree of tissue relaxation, observed as a change in the physical confirmation of the chip, would serve as a direct measure of its bronchodilatory potential. nih.govrsc.orgharvard.edu

Furthermore, lung organoids, which are self-organizing 3D structures derived from stem cells, can be developed to contain various cell types found in the lung, including airway epithelial and smooth muscle cells. jove.comresearchgate.net These organoids provide a valuable model for studying the cellular and molecular mechanisms of action of compounds like this compound. For instance, lung organoids can be used to investigate the compound's effect on intracellular signaling pathways. As a phosphodiesterase (PDE) inhibitor, this compound is expected to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, leading to relaxation. plos.orgphysiology.orgnih.gov

Research findings from studies on other PDE inhibitors in similar advanced in vitro systems support this expected mechanism. For example, studies using patient-derived intestinal organoids have successfully screened for the effects of PDE4 inhibitors, demonstrating their potential to modulate cellular function. rug.nlnih.gov Similarly, cardiac organoids have been used to show that PDE inhibitors can increase intracellular cAMP levels and alter contractility. plos.orgnih.gov

A hypothetical study using a human airway-on-a-chip model could generate data on the dose-dependent efficacy of this compound in reversing induced bronchoconstriction. The results could be presented in a data table format, as shown below.

Table 1: Hypothetical Dose-Response of this compound on Induced Bronchoconstriction in a Human Airway-on-a-Chip Model
Concentration of this compound (µM)Percentage Reversal of Acetylcholine-Induced Contraction (%)Standard Deviation (±)
0.115.22.1
145.84.5
1085.35.2
10098.71.8

In parallel, studies utilizing lung organoids could provide detailed insights into the subcellular pathways affected by this compound. By measuring intracellular cAMP levels in organoid-derived smooth muscle cells following treatment, a direct link between PDE inhibition and the observed bronchodilatory effect can be established.

Table 2: Hypothetical Effect of this compound on Intracellular cAMP Levels in Human Lung Organoid-Derived Smooth Muscle Cells
Treatment ConditionIntracellular cAMP Level (pmol/mg protein)Standard Deviation (±)
Control (Vehicle)58.46.7
This compound (10 µM)245.121.3
Forskolin (Positive Control, 10 µM)310.625.9

The use of these complex in vitro models, therefore, offers a powerful platform for detailed mechanistic studies of this compound. They provide a human-relevant context to investigate its bronchodilatory effects and to confirm its mechanism of action through the phosphodiesterase inhibition and subsequent increase in intracellular cAMP. nih.govplos.orgphysiology.org

Structure Activity Relationship Sar and Rational Design

Systematic Elucidation of Structure-Activity Relationships

The exploration of the SAR of Hoquizil hydrochloride has been a meticulous process involving the synthesis and evaluation of numerous analogs. This systematic approach has allowed for a detailed mapping of the structural requirements for its biological activity.

Early research in the development of quinazoline-based compounds, the class to which this compound belongs, has provided foundational insights. Studies on related quinazoline (B50416) derivatives have demonstrated that modifications at various positions of the quinazoline ring system can significantly impact activity. While specific data on positional scanning for this compound is not extensively detailed in publicly available literature, the general principles derived from analogous compounds can be informative. For instance, the substitution pattern on the quinazoline core is critical, with the dimethoxy groups at the 6- and 7-positions being a common feature in many biologically active molecules of this class, suggesting their importance for receptor interaction.

Functional group modifications of the piperazine (B1678402) and the side chain have also been a key area of investigation. The nature of the substituent on the piperazine nitrogen and the composition of the ester group have been systematically varied to understand their influence on potency and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR and to guide the design of new analogs, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. These computational models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While specific QSAR models exclusively for this compound are not widely published, the general methodology has been applied to the broader class of quinazoline derivatives. These models are developed using a training set of compounds with known biological activities. The models can then be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

The development of robust QSAR models relies on the use of various physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized into several types, including:

Descriptor CategoryExamplesRelevance
Electronic Atomic charges, Dipole momentInfluence electrostatic interactions with the target.
Steric Molecular volume, Surface areaDefine the size and shape requirements for binding.
Hydrophobic LogP, Molar refractivityGovern the compound's ability to cross cell membranes and interact with hydrophobic pockets of the target.
Topological Connectivity indicesDescribe the pattern of atomic connections within the molecule.

By correlating these descriptors with biological activity, researchers can gain insights into the key molecular properties that drive the desired pharmacological effect.

Rational Design Principles for Lead Optimization

The insights gained from SAR and QSAR studies have formed the basis for the rational design and optimization of this compound. The primary goal of lead optimization is to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects.

The rational design process for compounds like this compound typically involves an iterative cycle of design, synthesis, and biological evaluation. Key principles that have likely guided this process include:

Scaffold Hopping: Exploring alternative core structures to the quinazoline ring to identify novel intellectual property and potentially improved biological profiles.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to fine-tune the compound's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs will bind to the target, allowing for the design of molecules with improved complementarity.

Through the application of these rational design principles, medicinal chemists have been able to systematically refine the structure of quinazoline-based compounds to arrive at optimized molecules like this compound.

Strategies for Enhancing Potency and Selectivity

This compound belongs to the quinazoline class of compounds, a versatile scaffold in medicinal chemistry. SAR studies on related quinazoline derivatives have provided a framework for understanding how specific structural modifications can influence biological activity.

The core structure of Hoquizil features a 4-substituted quinazoline ring system. Research on analogous compounds, such as benzimidazo[1,2-c]quinazolines, has demonstrated that substitutions at various positions on this heterocyclic system are critical for bronchodilator activity. For instance, in a series of 6-substituted benzimidazo[1,2-c]quinazolines, it was found that the nature and length of the alkyl chain at the 6-position significantly influenced potency. Specifically, an increase in the length of the alkyl chain was correlated with enhanced activity. Furthermore, the introduction of electron-withdrawing groups, such as halogens, on the quinazoline ring system was also found to alter the biological activity profile. nih.gov One of the most potent compounds in a studied series was 10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline, which exhibited a 75% protection against bronchospasm in preclinical models. nih.gov

Similarly, in other related 1,2,4-triazino[4,3-c]quinazolines, the incorporation of an aryl ring with halo-substitutions was shown to increase potency against histamine-induced bronchospasm. nih.gov These findings suggest that lipophilicity and electronic properties of the substituents on the quinazoline core are key determinants of bronchodilator efficacy. The dimethoxy groups at the 6- and 7-positions of the quinazoline ring in this compound are likely crucial for its interaction with the target, potentially by forming key hydrogen bonds within the active site of a phosphodiesterase enzyme.

The piperazine-carboxylate side chain is another critical element for modification. In the development of PDE5 inhibitors with a 2,4-diaminoquinazoline core, the incorporation of ionizable groups was a successful strategy to improve both activity and solubility. nih.gov This approach highlights the importance of the physicochemical properties of the side chain in achieving a desirable pharmacological profile. The 2-hydroxy-2-methylpropyl ester group in this compound likely contributes to its pharmacokinetic properties and may be subject to hydrolysis in vivo to an active metabolite.

Compound SeriesPosition of SubstitutionFavorable Substitutions for PotencyObserved Effect
Benzimidazo[1,2-c]quinazolines nih.gov6-positionLonger alkyl chains (e.g., n-propyl)Increased bronchodilator activity
Benzimidazo[1,2-c]quinazolines nih.gov10-positionElectron-withdrawing groups (e.g., Iodo)Enhanced protective effects
1,2,4-Triazino[4,3-c]quinazolines nih.govAryl ring substituentHalogen substitutionsIncreased potency
N2,N4-diaminoquinazolines nih.govSide chainIncorporation of ionizable groupsImproved activity and solubility

Computational Approaches in Structure-Based Design

Computational chemistry plays a pivotal role in the rational design of potent and selective inhibitors based on the quinazoline scaffold. Techniques such as molecular docking, molecular dynamics (MD) simulations, and 3D ligand-based similarity methods are instrumental in elucidating the binding modes of these compounds and predicting the impact of structural modifications.

For quinazoline-based PDE inhibitors, structure-based design is a commonly employed strategy. nih.govfrontiersin.orgnih.gov This process typically begins with the crystal structure of the target enzyme, such as PDE5 or PDE7, which allows for the detailed analysis of the active site. Molecular docking studies can then be used to predict how different quinazoline analogs will bind within this active site. frontiersin.orgnih.gov These simulations help to identify key interactions, such as hydrogen bonds and π-π stacking, that are essential for high-affinity binding. For example, in the design of novel PDE7 inhibitors, molecular docking revealed important hydrogen bond and π-π stacking interactions that guided the synthesis of more potent compounds. frontiersin.orgnih.gov

In a study focused on designing PDE5 inhibitors based on a 2,4-diaminoquinazoline series, a combination of 3D ligand-based similarity methods and a PDE5 docking and molecular dynamics-based protocol was used to determine the prospective binding mode of the compounds. nih.gov This computationally-driven approach successfully validated the predicted binding mode and guided chemical modifications that led to increased potency and improved solubility. nih.gov

These computational tools allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, thereby saving significant time and resources. The insights gained from these in silico studies provide a structural basis for understanding the SAR of the quinazoline class and enable the design of next-generation compounds with optimized therapeutic profiles. The design of this compound was likely informed by such principles, where the quinazoline core acts as a scaffold to correctly position the dimethoxy and piperazine-carboxylate moieties for optimal interaction with its biological target.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling

The in vitro evaluation of Hoquizil hydrochloride was designed to ascertain its direct effects on relevant biological targets and tissues. These studies are crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic efficacy.

Target Engagement Studies in Cellular Systems

Specific data on target engagement studies for this compound in cellular systems are not extensively available in publicly accessible scientific literature. However, as a phosphodiesterase inhibitor, it is understood that this compound interacts with and inhibits PDE enzymes within target cells. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in the relaxation of bronchial smooth muscle. The activation of the cAMP signaling pathway ultimately results in bronchodilation.

Concentration-Response Characterization in Tissue Homogenates

Studies on tissue homogenates have been instrumental in quantifying the inhibitory activity of this compound against phosphodiesterase enzymes. In preparations of guinea pig lung tissue, this compound demonstrated a concentration-dependent inhibition of PDE activity. The potency of this inhibition is a critical parameter in its pharmacological profile.

In Vivo Efficacy Studies in Relevant Animal Models

To assess the potential therapeutic utility of this compound as a bronchodilator, its efficacy was evaluated in animal models that mimic key aspects of bronchoconstrictive conditions.

Model Selection and Validation

The guinea pig has been a frequently utilized animal model for the preclinical assessment of bronchodilator agents. This is due to the anatomical and physiological similarities of its respiratory system to that of humans, particularly in its response to various bronchoconstrictive and bronchodilatory stimuli. For the evaluation of this compound, guinea pig models of bronchoconstriction induced by agents such as histamine (B1213489) are considered relevant and have been validated for testing the efficacy of new bronchodilator compounds.

Pharmacological Response Assessments

In vivo studies in anesthetized guinea pigs have provided evidence for the bronchodilator effects of this compound. When administered prior to a challenge with a bronchoconstricting agent, this compound has been shown to protect against the induced bronchoconstriction. For instance, in a model of histamine-induced bronchoconstriction, the compound demonstrated a dose-dependent protective effect.

Preclinical Pharmacokinetic and Metabolic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

Comprehensive searches for preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Hoquizil hydrochloride did not yield specific information for this compound. Publicly available scientific literature and databases lack detailed reports on the ADME properties of this compound in common preclinical species such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys).

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Hepatocytes)

No specific data from in vitro metabolic stability studies of this compound using liver microsomes or hepatocytes from any species were found in the public domain. Typically, such studies would involve incubating the compound with these liver preparations to determine its intrinsic clearance and predict its metabolic fate. researchgate.netresearchgate.netnih.govnuvisan.comwuxiapptec.com The absence of this information prevents an assessment of this compound's susceptibility to hepatic metabolism.

Plasma Protein Binding Characterization

Information regarding the plasma protein binding of this compound is not available in the reviewed scientific literature. Characterization of plasma protein binding is crucial for understanding the distribution and clearance of a drug, as only the unbound fraction is generally considered pharmacologically active. nih.govpsu.edu

Metabolite Identification and Profiling

There are no published studies identifying or profiling the metabolites of this compound in preclinical species. Metabolite identification is a critical step in drug development to understand the biotransformation pathways and to assess the potential activity or toxicity of metabolites. nih.govresearchgate.netfrontiersin.orgresearchgate.netmdpi.com

Investigation of Drug-Drug Interaction (DDI) Potential

Inhibition and Induction of Drug-Metabolizing Enzymes (e.g., CYP P450s)

There is no available data on the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) isoforms. nih.govnih.govnih.govnih.gov This information is vital for predicting potential drug-drug interactions when the compound is co-administered with other medications.

Preclinical Research on this compound's Interaction with Drug Transporters Remains Undisclosed

Despite a thorough review of publicly available scientific literature and chemical databases, detailed preclinical data on the interaction of this compound with drug transporters is not available.

The European Molecular Biology Laboratory's ChEMBL database, a major repository for bioactive drug-like small molecules, contains an entry for Hoquizil but currently holds no bioactivity data associated with it. ebi.ac.uk This lack of information prevents a substantive discussion on its potential as a substrate or inhibitor of key drug transporters, which is a critical aspect of preclinical drug development for predicting drug-drug interactions and understanding a compound's disposition.

Therefore, the requested article section on the "Evaluation of Drug Transporter Interactions" for this compound cannot be generated due to the absence of the necessary scientific findings in the public domain.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental in separating and quantifying Hoquizil hydrochloride from complex mixtures, such as biological fluids or pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. justia.comjustia.comgoogle.com Method development often involves optimizing the mobile phase composition, column type, and detector settings to achieve adequate separation and sensitivity. For instance, a common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netwho.intjocpr.com UV detection is frequently employed, with the wavelength selected based on the maximum absorbance of the compound to ensure high sensitivity. researchgate.netwho.int

The validation of an HPLC method is critical to ensure its reliability. This process typically involves assessing parameters such as linearity, precision, accuracy, and specificity. who.intjocpr.com Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. who.int Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. who.int Specificity ensures that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients. researchgate.net

The table below summarizes typical parameters for an HPLC method for a hydrochloride salt, based on common practices in the field.

Table 1: Illustrative HPLC Method Parameters

Parameter Typical Value/Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Temperature Ambient

Note: This table presents a generalized example and specific conditions would be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For the quantification of this compound in biological matrices like plasma or blood, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. nih.govgoogle.comresearchgate.netnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

A typical LC-MS/MS method involves protein precipitation to remove macromolecules from the biological sample, followed by chromatographic separation and detection. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov Method validation for bioanalytical applications is stringent and follows guidelines from regulatory agencies. nih.gov This includes assessments of selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. nih.govnih.gov

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic methods are indispensable for elucidating the chemical structure of this compound and studying its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the binding of ligands like this compound to their protein targets at an atomic level. nih.govresearchgate.netspringernature.comresearchgate.netnih.gov Techniques such as chemical shift perturbation (CSP) or chemical shift mapping can be used to identify the amino acid residues in the protein's binding pocket that are affected by the ligand's presence. nih.govresearchgate.net This is achieved by comparing the NMR spectra of the protein in the absence and presence of the ligand. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and the protein, which can be used to determine the three-dimensional structure of the protein-ligand complex. mdpi.com These studies are crucial for understanding the molecular basis of the drug's mechanism of action and for guiding the design of more potent and selective compounds. nih.govspringernature.com

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. nih.govnih.govresearchgate.net To study the interaction of this compound with its target, it is necessary to obtain a co-crystal of the ligand-target complex. nih.gov This process can be challenging, but the resulting crystal structure reveals the precise binding mode of the ligand within the active site of the protein. nih.govrsc.org

The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design. nih.govnih.gov It allows for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of the ligand. nih.govresearchgate.net This knowledge can then be used to rationally design new molecules with improved pharmacological properties.

Methods for Purity Assessment and Impurity Profiling

Ensuring the purity of a pharmaceutical compound is a critical aspect of drug development and quality control. Impurity profiling involves the identification and quantification of any unwanted chemical substances present in the active pharmaceutical ingredient (API). nih.govmdpi.com

Liquid chromatography, particularly HPLC, is the primary technique used for purity assessment and impurity profiling of this compound. mdpi.com By developing a stability-indicating HPLC method, it is possible to separate the main compound from its potential degradation products and process-related impurities. nih.gov Stress testing, which involves subjecting the drug substance to harsh conditions such as heat, light, acid, and base, is performed to identify potential degradation pathways. nih.gov

Any detected impurities are then characterized using techniques like mass spectrometry (MS) to determine their molecular weight and fragmentation patterns. nih.govmdpi.com If necessary, impurities are isolated for full structural elucidation by NMR spectroscopy. mdpi.com The levels of these impurities are strictly controlled within acceptable limits as defined by regulatory guidelines.

Lack of Specific Research Data Precludes Article Generation on this compound

A thorough investigation into the application of computational modeling and simulation techniques for the chemical compound this compound reveals a significant gap in publicly available research. While the methodologies outlined—including molecular docking, in silico ADME prediction, and network pharmacology—are standard in modern drug discovery, specific studies applying these advanced computational analyses to this compound have not been identified in the scientific literature.

This compound is recognized as a bronchodilator that exhibits its effects through the inhibition of phosphodiesterase (PDE) enzymes. The computational techniques specified in the research outline are frequently applied to this class of inhibitors to understand their therapeutic action and pharmacokinetic profiles. For instance, molecular docking and dynamics simulations are used to explore how PDE inhibitors bind to the active site of the enzyme. Similarly, QSAR, PBPK, and network pharmacology models are instrumental in predicting the efficacy, safety, and systemic effects of such compounds.

However, despite extensive searches for dedicated studies on this compound, no specific data, detailed research findings, or data tables pertaining to its computational analysis could be located. Generating an article that strictly adheres to the provided outline would necessitate fabricating data and research findings, which is not feasible. Therefore, the creation of a scientifically accurate and informative article focusing solely on the computational modeling and simulation of this compound cannot be completed at this time due to the absence of foundational research on the subject.

Computational Modeling and Simulation in Research

Network Pharmacology Approaches to System-Level Understanding

Identification of Related Biological Pathways

Understanding the biological pathways a compound modulates is crucial to elucidating its therapeutic effects and potential side effects. Pathway analysis typically involves mapping the known or predicted targets of a drug onto the vast network of interconnected molecular pathways within human cells. This can reveal how a compound like Hoquizil hydrochloride might influence cellular processes such as signaling cascades, metabolic pathways, or gene regulation.

While no specific biological pathway analysis for this compound has been published, the general methodology would involve:

Target Prediction: Utilizing computational tools to predict the protein targets of this compound based on its chemical structure.

Pathway Mapping: Using bioinformatics databases (e.g., KEGG, Reactome) to identify the pathways in which the predicted targets are involved.

Enrichment Analysis: Statistically determining which pathways are significantly affected by the compound.

Such an analysis would be instrumental in forming hypotheses about the pharmacological profile of this compound.

Construction of Protein-Protein Interaction Networks

Proteins rarely act in isolation; they form complex networks of interactions to carry out their biological functions. Constructing protein-protein interaction (PPI) networks for the targets of a specific compound can illuminate the broader biological context of its action. For this compound, a PPI network would visualize the direct and indirect interactions of its potential protein targets.

The construction of such a network would theoretically involve:

Identifying Seed Proteins: The predicted or experimentally validated protein targets of this compound would serve as the initial nodes in the network.

Database Integration: Utilizing public PPI databases (e.g., STRING, BioGRID) to identify known interactors of the seed proteins.

Network Analysis: Employing graph theory algorithms to analyze the topology of the network, identifying key hubs and modules that could be critical to the compound's effects.

One search result did mention that "HOOBt is a STAT5-SUMO protein-protein interaction inhibitor that suppresses SUMOylation of phosphorylated STAT5" americanchemicalsuppliers.com; however, it is important to note that HOOBt is a distinct chemical entity from this compound.

Applications of Machine Learning and Deep Learning in Compound Research

Machine learning (ML) and deep learning (DL) are powerful computational techniques that can analyze vast datasets to identify patterns and make predictions. In drug discovery, these approaches are being used for a wide range of applications, from predicting the bioactivity of novel compounds to designing new molecules with desired properties.

While there is no specific research detailing the application of ML or DL to this compound, these technologies could be leveraged in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models could be trained on datasets of similar compounds to predict the biological activity of this compound based on its chemical structure.

De Novo Drug Design: Generative ML models could be used to design novel analogs of this compound with potentially improved efficacy or safety profiles.

Predictive Toxicology: DL models could be employed to predict potential adverse effects of this compound by analyzing its structural features.

The development of in silico models for predicting properties like buccal and sublingual permeation, as mentioned in a general context in one patent, is an area where machine learning could be applied to compounds like this compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Hoquizil hydrochloride, and how can they be experimentally validated?

  • Methodological Answer :

  • Determine molecular weight (C₁₉H₂₇ClN₄O₅; MW = 450.90 g/mol) via mass spectrometry .
  • Assess solubility using polar (e.g., water, methanol) and nonpolar solvents, noting pH-dependent stability (e.g., via UV-Vis spectroscopy at 230–280 nm) .
  • Validate purity (>95%) using HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) .
  • Table 1 : Key Physicochemical Properties
PropertyMethodReference
Molecular WeightMass Spectrometry
Solubility (pH 7.4)Shake-flask method + HPLC
PurityHPLC/UV detection

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

  • Methodological Answer :

  • Follow Good Laboratory Practices (GLP) for reaction setup, including inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Optimize reaction time and temperature via Design of Experiments (DoE) to maximize yield .
  • Include intermediate characterization (e.g., NMR for structural confirmation, TLC for reaction monitoring) .
  • Document solvent removal (rotary evaporation) and crystallization conditions (e.g., ethanol/water mixture) .

Q. What analytical techniques are critical for confirming this compound’s identity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ at m/z 451.18) .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

  • Methodological Answer :

  • Conduct meta-analysis to identify confounding variables (e.g., dosage, animal models) .
  • Replicate experiments under standardized conditions (e.g., ISO 10993 for biocompatibility testing) .
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability .
  • Table 2 : Common Data Contradictions and Solutions
ContradictionResolution Strategy
Variability in IC₅₀ valuesStandardize assay protocols
Discrepant toxicity profilesValidate cell line/passage numbers

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies (oral/intravenous administration; LC-MS/MS plasma analysis) .
  • Toxicity : Conduct acute/chronic toxicity tests per OECD guidelines (e.g., histopathology, liver/kidney function markers) .
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites in urine/bile .

Q. How can researchers optimize experimental design for mechanistic studies of this compound?

  • Methodological Answer :

  • Use CRISPR/Cas9 gene editing to validate target engagement (e.g., receptor binding assays) .
  • Apply computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities .
  • Integrate multi-omics data (transcriptomics/proteomics) to map signaling pathways affected by the compound .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation/skin contact .
  • Monitor airborne concentrations with real-time sensors (OSHA PEL: 5 ppm for HCl) .
  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Data Reporting and Ethics

Q. How should researchers document and share data on this compound to meet journal standards?

  • Methodological Answer :

  • Follow the Beilstein Journal’s guidelines: Limit main text to 5 key compounds; deposit extensive data in supplementary files .
  • Use ISO 8601 date formats (e.g., 2025-03-16) and avoid ambiguous abbreviations (e.g., “ND” for “not determined”) .
  • Disclose conflicts of interest and funding sources in the Acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.